molecular formula C11H19N3 B13302716 2-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine

2-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine

Cat. No.: B13302716
M. Wt: 193.29 g/mol
InChI Key: VKJDPOVCRGYNJS-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine is a heterocyclic compound that features a pyrazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing yields of 78-92% . The reaction is characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-1H-pyrazol-4-yl)-5-methylpiperidine is unique due to its specific combination of a pyrazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)-5-methylpiperidine

InChI

InChI=1S/C11H19N3/c1-3-14-8-10(7-13-14)11-5-4-9(2)6-12-11/h7-9,11-12H,3-6H2,1-2H3

InChI Key

VKJDPOVCRGYNJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2CCC(CN2)C

Origin of Product

United States

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